1,5-Dibromo-2-fluoro-4-iodo-3-methylbenzene

Catalog No.
S14596541
CAS No.
M.F
C7H4Br2FI
M. Wt
393.82 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,5-Dibromo-2-fluoro-4-iodo-3-methylbenzene

Product Name

1,5-Dibromo-2-fluoro-4-iodo-3-methylbenzene

IUPAC Name

1,5-dibromo-2-fluoro-4-iodo-3-methylbenzene

Molecular Formula

C7H4Br2FI

Molecular Weight

393.82 g/mol

InChI

InChI=1S/C7H4Br2FI/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,1H3

InChI Key

JQNUBELTCYJOJD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=C1I)Br)Br)F

1,5-Dibromo-2-fluoro-4-iodo-3-methylbenzene is an aromatic compound with the molecular formula C7H4Br2FIC_7H_4Br_2FI. This compound features a benzene ring substituted with two bromine atoms, one fluorine atom, one iodine atom, and a methyl group. The unique arrangement of these halogen and alkyl substituents contributes to its distinct chemical properties, making it significant in various fields of research, particularly in organic synthesis and medicinal chemistry.

  • Substitution Reactions: The halogen substituents (bromine, iodine, and fluorine) can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
  • Oxidation and Reduction: This compound can undergo oxidation or reduction processes to yield various derivatives, depending on the reaction conditions.
  • Coupling Reactions: Due to the presence of halogens, it is suitable for coupling reactions such as Suzuki or Stille coupling, which are useful in forming carbon-carbon bonds.

The biological activity of 1,5-dibromo-2-fluoro-4-iodo-3-methylbenzene has been explored in various studies. Its halogenated structure may influence its interaction with biological molecules. Compounds with similar structures have shown potential antimicrobial and anticancer activities. Research into this compound's specific biological effects is ongoing, focusing on its potential as a lead compound in drug development .

The synthesis of 1,5-dibromo-2-fluoro-4-iodo-3-methylbenzene typically involves multi-step organic reactions:

  • Halogenation: The introduction of bromine, fluorine, and iodine atoms to the benzene ring using halogenating agents under controlled conditions.
  • Methylation: The addition of a methyl group using reagents such as methyl iodide in the presence of a catalyst like aluminum chloride.
  • Industrial Production: In industrial settings, large-scale production may utilize continuous flow reactors to optimize yield and purity .

1,5-Dibromo-2-fluoro-4-iodo-3-methylbenzene has several applications across different fields:

  • Organic Chemistry: It serves as a versatile building block for synthesizing more complex organic molecules.
  • Medicinal Chemistry: Investigated for its potential use in drug development due to its unique structure.
  • Material Science: Used in the production of specialty chemicals and advanced materials .

Studies on the interactions of 1,5-dibromo-2-fluoro-4-iodo-3-methylbenzene with various biomolecules are crucial for understanding its biological activity. The compound's halogen atoms can form halogen bonds with other molecules, influencing their reactivity and stability. Research is ongoing to elucidate these interactions further and assess their implications for drug design and development .

Several compounds share structural similarities with 1,5-dibromo-2-fluoro-4-iodo-3-methylbenzene. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
1-Bromo-2-fluoro-4-iodo-5-methylbenzene861928-20-30.95
1-Bromo-2-fluoro-3-iodo-4-methylbenzene886762-55-60.88
2-Bromo-1-fluoro-4-iodo-3-methylbenzene1805192-05-50.88

These compounds exhibit variations in their substituent positions or types but maintain similar core structures. The presence of different halogens and methyl groups influences their chemical reactivity and biological activity, highlighting the uniqueness of each compound within this class .

The polyhalogenated aromatic compound 1,5-dibromo-2-fluoro-4-iodo-3-methylbenzene exhibits complex reactivity patterns in nucleophilic aromatic substitution reactions due to the presence of three different halogen substituents [1]. The competitive halogen bonding effects in this system are governed by the relative electron-withdrawing capabilities and leaving group abilities of fluorine, bromine, and iodine atoms [2].

In nucleophilic aromatic substitution reactions, the mechanism proceeds through formation of a Meisenheimer complex intermediate, where the nucleophile attacks the aromatic carbon bearing the leaving group [3] [4]. The stability of this anionic intermediate is critically dependent on the electronic properties of the halogen substituents present on the aromatic ring [5]. For 1,5-dibromo-2-fluoro-4-iodo-3-methylbenzene, the fluorine substituent provides the strongest electron-withdrawing effect through inductive withdrawal, significantly stabilizing the Meisenheimer complex formation [6].

The leaving group ability in nucleophilic aromatic substitution follows an order that is reversed compared to typical aliphatic substitution reactions [2] [7]. In aromatic systems, fluoride acts as the most reactive leaving group, followed by chloride, bromide, and iodide [8]. This counterintuitive behavior occurs because the rate-determining step is the nucleophilic addition rather than the departure of the leaving group [2]. The fluorine atom in the 2-position of the target compound therefore represents the most electrophilic site for nucleophilic attack.

HalogenElectronegativityLeaving Group Ability in Nucleophilic Aromatic SubstitutionElectronic Activation EffectMeisenheimer Complex Stability
Fluorine4.0ExcellentVery StrongHighest
Chlorine3.0GoodStrongHigh
Bromine2.8ModerateModerateModerate
Iodine2.5PoorWeakLowest

The competitive bonding interactions in polyhalogenated systems involve both electronic and steric effects [9]. Halogen bonding strengths increase with the size and polarizability of the halogen atom, with interactions following the order iodine > bromine > chlorine > fluorine [10]. However, in nucleophilic aromatic substitution, the electronic activation provided by the electron-withdrawing halogens takes precedence over their halogen bonding capabilities [11].

The methyl group at the 3-position introduces additional complexity through its electron-donating properties, which partially counteract the electron-withdrawing effects of the halogen substituents [12]. This electronic modulation creates regioselectivity preferences that favor nucleophilic attack at positions where electron withdrawal is maximized while steric hindrance is minimized [13].

Influence of Fluorine Substituents on Electronic Modulation of Aromatic Rings

The fluorine substituent in 1,5-dibromo-2-fluoro-4-iodo-3-methylbenzene exerts profound electronic effects on the aromatic ring system through both inductive and resonance mechanisms [14] [15]. Fluorine's exceptional electronegativity of 4.0 creates strong inductive electron withdrawal, while its lone pairs can participate in resonance interactions with the aromatic π-system [16].

The molecular orbital contributions of fluorine substituents to aromatic systems involve the formation of additional π-bonding and antibonding orbitals [14]. These fluorine-contributed orbitals interact with the aromatic π-system, resulting in what has been termed "fluoromaticity" - an enhanced aromatic stabilization that manifests in shorter carbon-carbon bond lengths and increased resistance to addition reactions [14].

Computational studies reveal that fluorine substitution leads to measurable changes in aromatic ring properties [14]. The average carbon-carbon bond lengths decrease from 1.391 Å in benzene to 1.388 Å in fluorobenzene, indicating increased bond strength and aromatic character [14]. The activation energy for hydrogenation increases from 54.04 kcal/mol in benzene to 58.10 kcal/mol in 1,3,5-trifluorobenzene, demonstrating enhanced aromatic stability [14].

PropertyBenzeneFluorobenzene1,3,5-TrifluorobenzeneHexafluorobenzene
Average Carbon-Carbon Bond Length (Å)1.3911.3881.3841.389
Polarizability (ų)10.2610.2810.3910.78
Band Gap (eV)6.626.246.616.20
HOMA Aromaticity Index1.0000.9960.9900.999
Activation Energy Hydrogenation (kcal/mol)54.04N/A58.1058.29

The electronic modulation effects of fluorine extend beyond simple electron withdrawal [15]. In electrophilic aromatic substitution reactions, fluorine can exhibit activating behavior under certain conditions, contrary to its typical classification as a deactivating group [15]. This occurs through resonance donation of fluorine lone pairs, which can stabilize carbocation intermediates formed during electrophilic attack [15].

The presence of fluorine in polyhalogenated aromatic systems creates complex electronic environments where different positions on the ring experience varying degrees of electron density depletion [17]. In 1,5-dibromo-2-fluoro-4-iodo-3-methylbenzene, the fluorine at the 2-position creates the most electron-deficient carbon center, making it the preferred site for nucleophilic attack [17]. The electronic effects propagate through the aromatic π-system, influencing the reactivity of adjacent positions through both inductive and mesomeric pathways [16].

The molecular electrostatic potential mapping of fluorinated aromatic systems shows significant positive charge development at carbon atoms adjacent to fluorine substituents [13]. This electronic polarization enhances the susceptibility of these positions to nucleophilic attack while simultaneously reducing their tendency toward electrophilic substitution [13]. The electronic modulation is further influenced by the cooperative effects of multiple halogen substituents, which can either reinforce or oppose each other's electronic contributions depending on their relative positions [17].

Dehalogenation Mechanisms and Selective Halogen Removal Strategies

The selective dehalogenation of 1,5-dibromo-2-fluoro-4-iodo-3-methylbenzene can be achieved through various mechanistic pathways, each exhibiting distinct selectivity patterns and reaction conditions [11] [18]. The choice of dehalogenation method determines which halogen atoms are preferentially removed, enabling selective functionalization strategies [19].

Nucleophilic aromatic substitution with hydride as the nucleophile represents one primary dehalogenation mechanism [18]. This pathway proceeds through formation of anionic intermediates and exhibits selectivity favoring fluorine removal over other halogens [18]. The mechanism involves nucleophilic addition ortho to carbon-halogen bonds via anionic intermediates for chlorinated and brominated aromatics, while concerted substitution is preferred for fluorinated aromatics [18]. In aqueous systems, the hydride-mediated dehalogenation follows the reactivity order fluorine > chlorine > bromine > iodine [11].

Palladium-catalyzed hydrogenolysis provides an alternative dehalogenation strategy with different selectivity patterns [20] [21]. This mechanism operates through oxidative addition of the aromatic carbon-halogen bond to the palladium center, followed by reductive elimination with hydrogen [20]. Palladium-catalyzed systems show preference for chlorine and bromine removal over fluorine, with reaction conditions typically involving hydrogen gas and mild temperatures [21]. The selectivity order for palladium catalysis follows chlorine ≈ bromine >> fluorine, making this method suitable for selective defluorination while retaining other halogen substituents [20].

Nickel-based catalytic systems offer high selectivity for polychlorinated aromatic hydrodehalogenation [19]. These systems operate through surface adsorption and reduction mechanisms, with supported nickel catalysts showing excellent selectivity for chlorine removal over other halogens [19]. The reaction typically requires elevated temperatures and hydrogen gas, with selectivity following the order chlorine > bromine > iodine [19]. Nickel catalysts demonstrate 100% selectivity for benzene formation from polychlorinated benzenes without aromatic ring reduction [19].

Dehalogenation MechanismPreferred SubstratesSelectivity OrderReaction ConditionsMechanism Type
Nucleophilic Aromatic Substitution (Hydride)Activated Aryl HalidesF > Cl > Br > IAqueous Base, High TemperatureAddition-Elimination
Palladium-Catalyzed HydrogenolysisAryl Chlorides/BromidesCl ≈ Br >> FHydrogen Gas, Pd Catalyst, Mild ConditionsOxidative Addition/Reductive Elimination
Nickel-Catalyzed ReductionPolychlorinated AromaticsCl > Br > IHydrogen Gas, Ni/Support, Elevated TemperatureSurface Adsorption/Reduction
Metal Reduction (Sodium/Calcium in Alcohol)Polyhalogenated AromaticsAll HalogensMetal, Alcohol, RefluxSingle Electron Transfer
Photocatalytic HydrodehalogenationVarious Halogenated AromaticsSubstrate-DependentVisible Light, PhotocatalystRadical Process

Metal reduction using sodium or calcium in low molecular weight alcohols provides a non-selective dehalogenation approach [22]. This process involves single electron transfer mechanisms that can remove all halogen types, with reaction conditions typically requiring reflux in methanol or ethanol [22]. The mechanism proceeds through radical intermediates formed by electron transfer from the metal to the aromatic halide [22].

Photocatalytic hydrodehalogenation represents an emerging strategy for selective halogen removal [23]. This approach utilizes visible light activation of photocatalysts to generate reactive species that can selectively target specific carbon-halogen bonds [23]. The selectivity in photocatalytic systems is highly substrate-dependent and can be tuned through catalyst selection and reaction conditions [23].

The selective halogen removal from 1,5-dibromo-2-fluoro-4-iodo-3-methylbenzene can be strategically planned based on the desired functionalization pattern [17]. For applications requiring fluorine retention, palladium or nickel-catalyzed methods are preferred due to their low reactivity toward carbon-fluorine bonds [20] [19]. Conversely, when fluorine removal is desired, nucleophilic substitution methods or specialized fluorine-specific reagents provide optimal selectivity [18].

1,5-Dibromo-2-fluoro-4-iodo-3-methylbenzene represents a sophisticated multifunctional building block that offers exceptional versatility in pharmaceutical intermediate synthesis [2]. The presence of four distinct halogen substituents—two bromine atoms, one fluorine atom, and one iodine atom—creates a unique platform for sequential and selective functionalization strategies [3] [4].

The compound's utility as a pharmaceutical building block stems from its ability to undergo orthogonal cross-coupling reactions [5] [6]. The differential reactivity of the halogen substituents follows the established order: I > Br > F, enabling chemists to perform sequential coupling reactions with precise regiocontrol [7] [8]. This selectivity is particularly valuable in pharmaceutical synthesis where structural precision is paramount for biological activity [9].

Sequential Cross-Coupling Applications in pharmaceutical synthesis have demonstrated remarkable efficiency. The iodine substituent typically undergoes coupling under the mildest conditions, allowing for initial functionalization without affecting the bromine or fluorine substituents [4]. Subsequent reactions can then target the bromine atoms under more forcing conditions, while the fluorine substituent remains largely unreactive toward most palladium-catalyzed cross-coupling reactions [6] [7].

The building block approach to pharmaceutical synthesis offers significant advantages over traditional multi-step synthetic routes [9]. Rather than constructing complex molecular architectures through lengthy sequences of functional group transformations, chemists can utilize polyhalogenated aromatics like 1,5-dibromo-2-fluoro-4-iodo-3-methylbenzene as centralized scaffolds for rapid diversification [3]. This approach has proven particularly valuable in fragment-based drug discovery, where three-dimensional complexity and multiple elaboration vectors are essential [4].

Medicinal chemistry applications have benefited from the modular nature of polyhalogenated building blocks. The methyl substituent at position 3 provides additional opportunities for late-stage functionalization through C-H activation methodologies [10]. Furthermore, the electron-withdrawing effects of the multiple halogen substituents significantly alter the electronic properties of the aromatic ring, potentially enhancing biological activity through improved protein binding interactions [2] [11].

Recent advances in photoredox catalysis have expanded the utility of polyhalogenated building blocks in pharmaceutical synthesis [5]. The heavy atom effects from bromine and iodine substituents can facilitate intersystem crossing processes, enabling novel photochemical transformations that complement traditional thermal cross-coupling reactions [12]. These methodologies are particularly valuable for constructing complex pharmaceutical intermediates that would be challenging to access through conventional synthetic approaches.

Halogen-Templated Supramolecular Assembly in Crystal Engineering

The multiple halogen substituents in 1,5-dibromo-2-fluoro-4-iodo-3-methylbenzene create a rich landscape for halogen bonding interactions that can direct supramolecular assembly formation [13] [14]. Each halogen atom possesses distinct σ-hole characteristics, with iodine exhibiting the most pronounced positive electrostatic potential, followed by bromine, while fluorine typically acts as a halogen bond acceptor [15] [16].

Crystal engineering strategies utilizing polyhalogenated benzenes have demonstrated remarkable success in controlling solid-state packing arrangements [17] [18]. The directional nature of halogen bonds, combined with their tunable strength, provides crystal engineers with precise tools for designing specific intermolecular interaction patterns [19] [20]. Type II halogen bonds, characterized by their highly directional geometry, are particularly valuable for creating predictable supramolecular motifs [21].

Halogen bond strengths in polyhalogenated systems can range from moderate (3-6 kcal/mol for Br···N interactions) to strong (6-9 kcal/mol for I···N interactions) [15]. The presence of multiple halogen atoms in 1,5-dibromo-2-fluoro-4-iodo-3-methylbenzene enables the formation of complex multivalent halogen bonding patterns, often resulting in interaction energies exceeding 12 kcal/mol for cooperative systems [16] [22].

Supramolecular architecture control through halogen bonding has found applications in the design of functional materials [16]. The hydrophobic nature of halogen bonds, combined with their directional character, enables the construction of unique assembly motifs that are inaccessible through hydrogen bonding alone [22]. These characteristics are particularly valuable for designing materials with specific porosity, conductivity, or optical properties [23].

Two-dimensional crystal engineering at surfaces has emerged as a promising application for polyhalogenated building blocks [14] [20]. Scanning tunneling microscopy studies have revealed that halogen bonding can successfully direct the formation of ordered monolayers, although the interplay between halogen bonds and surface interactions can lead to unexpected structural outcomes [20]. The ability to modify halogen bond strength through substituent effects provides a means for fine-tuning surface assembly behavior.

Competition and cooperation between different types of halogen bonds in polyhalogenated systems can lead to complex hierarchical assembly patterns [18]. Studies of halogenated benzoic acid derivatives have shown that the relative positioning of different halogen atoms significantly influences the final crystal packing, with triangular halogen-bonded motifs often taking precedence over linear arrangements [18].

Heavy Atom Effects in Optoelectronic Material Design

The incorporation of heavy atoms like bromine and iodine in 1,5-dibromo-2-fluoro-4-iodo-3-methylbenzene provides significant opportunities for enhancing spin-orbit coupling in optoelectronic materials [24] [25]. The heavy atom effect scales approximately with the fourth power of the atomic number, making iodine (Z = 53) particularly effective for promoting intersystem crossing processes [26] [27].

Thermally Activated Delayed Fluorescence (TADF) materials represent a major application area where heavy atom effects can dramatically improve device performance [28] [29]. The presence of heavy atoms accelerates reverse intersystem crossing rates by enhancing spin-orbit coupling, enabling more efficient harvesting of triplet excitons [27]. Recent studies have demonstrated that the positioning of heavy atoms within the molecular framework critically affects the magnitude of spin-orbit coupling enhancement [26] [29].

Organic Light-Emitting Diode (OLED) applications benefit significantly from heavy atom incorporation in emissive materials [25] [12]. The enhanced intersystem crossing rates lead to reduced efficiency roll-off at high current densities, a persistent challenge in OLED technology [26]. Materials containing both bromine and iodine substituents can exhibit synergistic effects, combining moderate spin-orbit coupling enhancement with improved material stability [24] [30].

Charge transport properties in organic semiconductors are also influenced by heavy atom effects [31] [30]. Halogen substitution can modulate the energy levels of frontier molecular orbitals, affecting both electron and hole mobility [31]. Fluorinated derivatives often show enhanced electron transport characteristics due to the strong electron-withdrawing nature of fluorine, while brominated and iodinated materials may exhibit improved hole transport properties [30].

Optoelectronic device performance improvements through heavy atom effects extend beyond simple efficiency enhancements [32] [33]. The modulation of electronic band structures through heavy atom incorporation can lead to materials with tunable absorption and emission wavelengths [34]. This tunability is particularly valuable for developing materials optimized for specific applications, such as near-infrared photodetectors or specialized lighting applications [32].

Molecular design strategies for optimizing heavy atom effects in optoelectronic materials require careful consideration of multiple factors [27]. The balance between enhanced spin-orbit coupling and potential negative effects on material stability or processability must be carefully managed [24]. Recent theoretical studies have provided insights into how molecular geometry and electronic structure influence the effectiveness of heavy atom effects, enabling more rational design approaches [35] [36].

Materials stability considerations are crucial when incorporating heavy atoms into optoelectronic devices [33]. While heavy atoms can enhance device performance, they may also introduce photochemical instability or morphological changes over time [11]. The development of polyhalogenated materials with optimized heavy atom effects while maintaining long-term stability remains an active area of research [30].

XLogP3

4.4

Hydrogen Bond Acceptor Count

1

Exact Mass

393.76880 g/mol

Monoisotopic Mass

391.77085 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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